molecular formula C13H19BrO2S B13836132 1-(Bromomethyl)-4-hexylsulfonylbenzene

1-(Bromomethyl)-4-hexylsulfonylbenzene

Cat. No.: B13836132
M. Wt: 319.26 g/mol
InChI Key: MPQPWDNGHYYGLL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-hexylsulfonylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a hexylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-hexylsulfonylbenzene can be synthesized through a multi-step process. One common method involves the bromination of a precursor compound, such as 4-hexylsulfonylbenzene, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically takes place in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-hexylsulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hexylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids in aqueous or organic solvents.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-hexylsulfonylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of functionalized polymers and advanced materials.

    Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.

    Industrial Applications: Utilized in the production of specialty chemicals and additives

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-hexylsulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hexylsulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H19BrO2S

Molecular Weight

319.26 g/mol

IUPAC Name

1-(bromomethyl)-4-hexylsulfonylbenzene

InChI

InChI=1S/C13H19BrO2S/c1-2-3-4-5-10-17(15,16)13-8-6-12(11-14)7-9-13/h6-9H,2-5,10-11H2,1H3

InChI Key

MPQPWDNGHYYGLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)C1=CC=C(C=C1)CBr

Origin of Product

United States

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